![molecular formula C13H17F3O2 B2375818 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid CAS No. 1432681-80-5](/img/structure/B2375818.png)

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

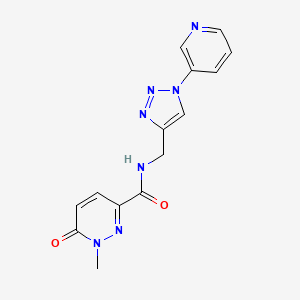

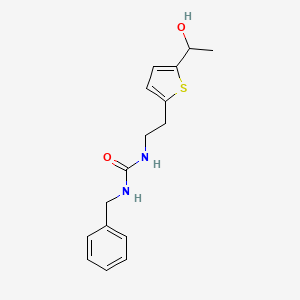

“2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid” is a compound that contains an adamantane cage, which is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons . The chemotherapeutic effectiveness of adamantane-based compounds was early explored after the discovery of amantadine and rimantadine as efficient medications for the control of Influenza A viral infections .

Synthesis Analysis

The synthesis of adamantane derivatives involves various methods. One of the most promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The molecular formula of “2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid” is C13H17F3O2 . The adamantane molecule leads to easy sublimation due to the low intermolecular forces. Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions. For example, Baimuratov et al. investigated the isomerization mechanism for 1-[(E)-3-thiocyanoprop-1-en-1-yl]adamantane to 1-(1-isothiocyanoprop-2-en-1-yl)adamantane .Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

- Field : Organic Chemistry

- Application : Adamantane derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and to the polymerization reactions .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization .

Nanowires in Semiconductor Technology

- Field : Semiconductor Technology

- Application : Vinyl-disubstituted adamantanes, which are synthesized from adamantane derivatives, can be used as nanowires to link semiconductor contact surfaces .

- Method : A similar technique can be employed to synthesize vinyl-disubstituted adamantanes .

- Results : This application provides a method to link semiconductor contact surfaces .

Medical Applications

- Field : Medicine

- Application : Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .

- Method : A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids .

- Results : These compounds exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test. Furthermore, three compounds show good anti-inflammatory activities in the evaluation of albumin denaturation .

Construction of the Adamantane Framework

- Field : Organic Chemistry

- Application : This involves the synthesis of 1,2-disubstituted adamantane derivatives by constructing the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

- Method : The second effective approach to 1,2-disubstituted adamantane compounds utilizes the cyclization of bicyclic precursors, namely derivatives of bicyclo[3.3.1]nonanes, which can be obtained from simple building blocks or through the ring opening of readily available 1,3-disubstituted adamantane derivatives .

- Results : This method provides a new way to synthesize 1,2-disubstituted adamantane derivatives .

Synthesis of Diamondoids

- Field : Material Science

- Application : Adamantane derivatives are used as starting materials for the synthesis of diamondoids, which are compounds with a repeating adamantane unit .

- Method : The synthesis of diamondoids involves the development of novel methods for their preparation, and to the polymerization reactions .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization .

Quantum-Chemical Calculations

- Field : Computational Chemistry

- Application : Quantum-chemical calculations are used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

- Method : The method involves the use of computational chemistry software to perform quantum-chemical calculations .

- Results : These calculations provide insights into the electronic structure of adamantane derivatives and the mechanisms of their chemical and catalytic transformations .

Future Directions

properties

IUPAC Name |

2-[3-(trifluoromethyl)-1-adamantyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3O2/c14-13(15,16)12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(17)18/h8-9H,1-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUXYLRGKSQUCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid | |

CAS RN |

1432681-80-5 |

Source

|

| Record name | 2-[3-(trifluoromethyl)adamantan-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)

![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)

![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)

![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)